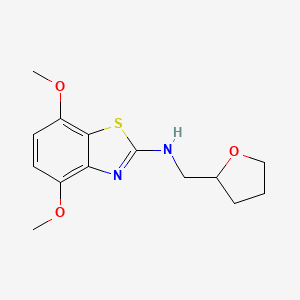
(3-Chloro-2-morpholinopyridin-4-yl)boronic acid
Vue d'ensemble
Description
(3-Chloro-2-morpholinopyridin-4-yl)boronic acid is a useful research compound. Its molecular formula is C9H12BClN2O3 and its molecular weight is 242.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en protéomique
Acide (3-chloro-2-morpholinopyridin-4-yl)boronique : est utilisé dans la recherche en protéomique en raison de sa capacité à se lier à diverses protéines et peptides. Le groupe acide boronique du composé peut former des liaisons covalentes réversibles avec les cis-diols, qui sont présents dans les chaînes latérales des résidus sérine, thréonine et tyrosine des protéines. Cette propriété est exploitée en chromatographie d’affinité pour purifier les glycoprotéines et dans l’étude des modifications post-traductionnelles .
Applications de détection
La partie acide boronique du composé est connue pour son interaction avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure. Ces interactions sont fondamentales dans le développement de capteurs pour la détection des sucres, tels que le glucose, et d’autres analytes biologiques. Le composé peut être incorporé dans des polymères ou d’autres matériaux pour créer des biosenseurs qui ont des applications dans le diagnostic médical .
Marquage biologique et suivi cellulaire
En raison de son groupe acide boronique réactif, l’acide (3-chloro-2-morpholinopyridin-4-yl)boronique peut être utilisé pour le marquage biologique. Il peut être conjugué à des biomolécules, permettant le suivi des cellules ou la visualisation des processus biologiques en temps réel. Cette application est particulièrement utile en biologie cellulaire et en études de bio-imagerie .
Développement thérapeutique
La capacité du composé à interagir avec diverses molécules biologiques en fait un outil précieux dans le développement de thérapies. Il peut être utilisé pour concevoir des candidats médicaments qui ciblent des protéines ou des enzymes spécifiques. De plus, son groupe acide boronique peut être utilisé pour créer des promédicaments qui libèrent des ingrédients pharmaceutiques actifs en réponse à des stimuli biologiques spécifiques .
Science des matériaux
En science des matériaux, l’acide (3-chloro-2-morpholinopyridin-4-yl)boronique peut être utilisé pour modifier les propriétés de surface des matériaux. Il peut être greffé sur des polymères ou d’autres surfaces pour introduire des fonctionnalités spécifiques, telles que des sites de liaison pour les biomolécules, qui peuvent être utilisées en génie tissulaire ou dans le cadre de plateformes de biosensori .
Chimie analytique
Le composé est utilisé en chimie analytique pour la séparation de biomolécules, telles que les protéines et les acides nucléiques. Son groupe acide boronique peut se lier sélectivement aux composés contenant des diols, permettant leur séparation de mélanges complexes par des techniques telles que la chromatographie .
Mécanisme D'action
In terms of pharmacokinetics, the properties of boronic acids can vary widely depending on their structure. Some boronic acids have good bioavailability and can be orally active, while others may require modification to improve their pharmacokinetic properties .
The action of boronic acids can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of boronic acids. At physiological pH, boronic acids exist predominantly in the anionic form (boronate), which can affect their interaction with biological targets .
Analyse Biochimique
Biochemical Properties
(3-Chloro-2-morpholinopyridin-4-yl)boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. For instance, this compound can inhibit proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds . The interaction between this compound and the proteasome involves the formation of a covalent bond between the boronic acid group and the hydroxyl group of the active site serine residue .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis, or programmed cell death, by inhibiting the proteasome and disrupting the degradation of pro-apoptotic factors . This disruption leads to the accumulation of these factors, triggering cell death. Additionally, this compound can influence cell signaling pathways by inhibiting the degradation of signaling proteins, thereby altering gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active sites of enzymes. The boronic acid group forms a reversible covalent bond with the hydroxyl group of serine or threonine residues in the enzyme’s active site . This interaction inhibits the enzyme’s activity by blocking the active site and preventing substrate binding. In the case of proteasome inhibition, this compound binds to the active site serine residue, preventing the proteasome from degrading target proteins . This inhibition leads to the accumulation of proteins that regulate cell cycle and apoptosis, ultimately affecting cell function and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in cancer cells, where prolonged exposure can lead to sustained inhibition of the proteasome and continuous induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit the proteasome without causing significant toxicity . At higher doses, this compound can induce toxic effects, including damage to normal cells and tissues . Threshold effects have been observed, where a certain dosage level is required to achieve significant proteasome inhibition and therapeutic effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different levels of activity and toxicity compared to the parent compound. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters and can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s activity and effectiveness in targeting specific cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular function . For example, this compound can localize to the proteasome within the cytoplasm, inhibiting its activity and affecting protein degradation .
Propriétés
IUPAC Name |
(3-chloro-2-morpholin-4-ylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQGXSBDQBKPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N2CCOCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657358 | |
| Record name | [3-Chloro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-04-0 | |
| Record name | B-[3-Chloro-2-(4-morpholinyl)-4-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


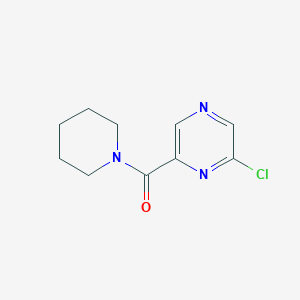
![5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1418304.png)

![3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B1418307.png)
![3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid](/img/structure/B1418308.png)
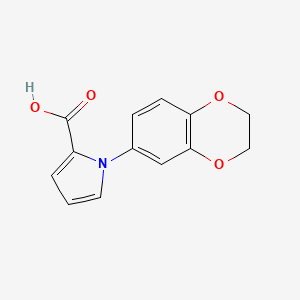
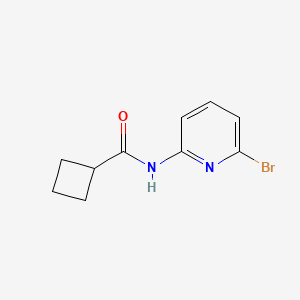
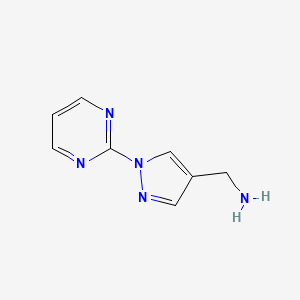

![Methyl 4-[(4-bromophenyl)sulfanyl]butanoate](/img/structure/B1418313.png)

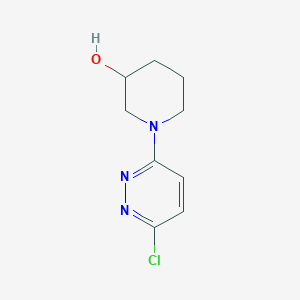
![2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418323.png)
